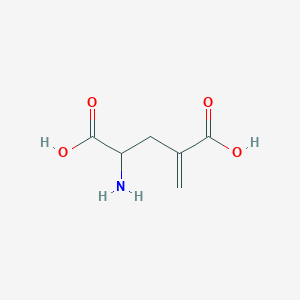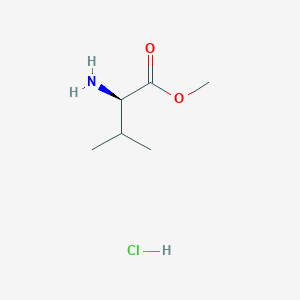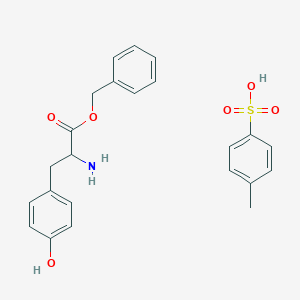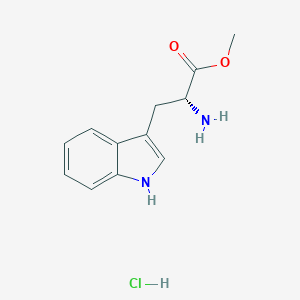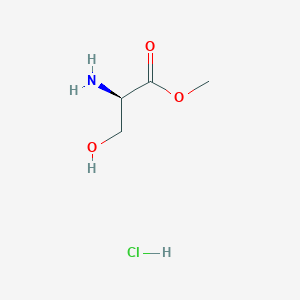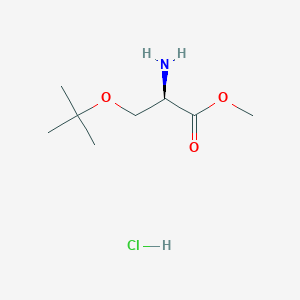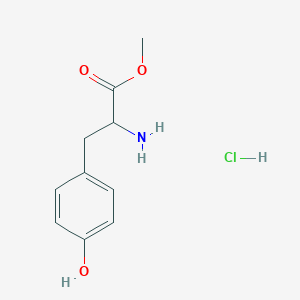
盐酸甲基-2-氨基-3-(4-羟基苯基)丙酸酯
描述
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (M2APPH) is an important organic compound used in a variety of scientific research and laboratory experiments. It is a small molecule that has a wide range of biochemical and physiological effects and is used in a variety of applications.
科学研究应用
Uterine Relaxants : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have been designed and synthesized as potent uterine relaxants. These compounds exhibit significant uterine relaxant activity and could delay the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).
Antimicrobial Activity : Derivatives of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Antimalarial Activity : Compounds derived from Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride have been found to have increasing antimalarial potency against Plasmodium berghei in mice. This suggests potential applications in developing new antimalarial drugs (Werbel et al., 1986).
Biodegradable Polymers : This compound has been used in the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid. Such polymers are potentially biodegradable and could have applications in environmentally friendly materials (Abdolmaleki et al., 2011).
Anti-Inflammatory Activities : Phenolic compounds derived from Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride have shown modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory applications (Ren et al., 2021).
Asymmetric Synthesis : This compound has been used in the asymmetric synthesis of various pharmacologically active molecules, demonstrating its utility in the field of synthetic organic chemistry (Narsaiah & Kumar, 2011).
Herbicide Studies : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have been studied for their effects as herbicides, providing insights into plant physiology and potential applications in agriculture (Shimabukuro et al., 1978).
Antibacterial and Antifungal Activities : Modified hydrogels containing Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have shown promising antibacterial and antifungal activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).
属性
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFARNRGZWHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | |
CAS RN |
68697-61-0, 3417-91-2 | |
| Record name | Tyrosine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68697-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-tyrosinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068697610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl DL-tyrosinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








